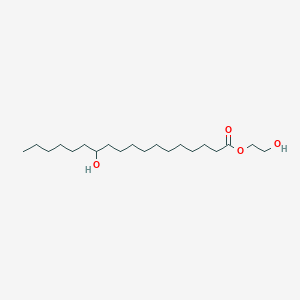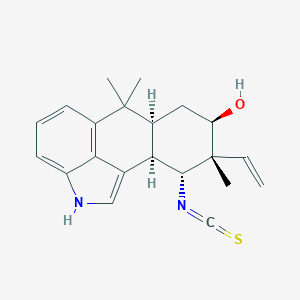
Hapalindole O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole O is a naturally occurring alkaloid that belongs to the family of hapalindoles. It was first isolated from the cyanobacterium Fischerella ambigua in 1992. Since then, it has been the subject of extensive research due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of hapalindole O is not fully understood. However, it is believed to work by inhibiting the activity of protein kinases. This inhibition leads to the activation of apoptotic pathways, which ultimately results in cell death.
Biochemische Und Physiologische Effekte
Hapalindole O has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. It has also been shown to have anti-inflammatory properties and to be a potent antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of hapalindole O for lab experiments is its potency. It has been shown to be effective at very low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of hapalindole O is its complexity. The synthesis of hapalindole O is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on hapalindole O. One area of research is the development of hapalindole O analogs that are more potent and selective than the natural compound. Another area of research is the investigation of the mechanism of action of hapalindole O. Finally, the potential therapeutic applications of hapalindole O in the treatment of cancer, bacterial and fungal infections, and viral infections should be explored further.
In conclusion, hapalindole O is a complex natural alkaloid that has shown promising results in scientific research. It has a variety of potential therapeutic applications and is a subject of ongoing research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a drug candidate.
Synthesemethoden
The synthesis of hapalindole O is a complex process that involves several steps. The most common method of synthesis involves the use of Fischer indole synthesis. This method involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then cyclized to form the indole ring system.
Wissenschaftliche Forschungsanwendungen
Hapalindole O has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have antitumor, antibacterial, antifungal, and antiviral properties. It has also been found to be a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Eigenschaften
CAS-Nummer |
106865-66-1 |
|---|---|
Produktname |
Hapalindole O |
Molekularformel |
C21H24N2OS |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-5-ol |
InChI |
InChI=1S/C21H24N2OS/c1-5-21(4)16(24)9-14-18(19(21)23-11-25)12-10-22-15-8-6-7-13(17(12)15)20(14,2)3/h5-8,10,14,16,18-19,22,24H,1,9H2,2-4H3/t14-,16+,18-,19+,21-/m0/s1 |
InChI-Schlüssel |
NUQRVLVXINMDRL-DJNKVENRSA-N |
Isomerische SMILES |
C[C@@]1([C@@H](C[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)O)C=C |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C |
Kanonische SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



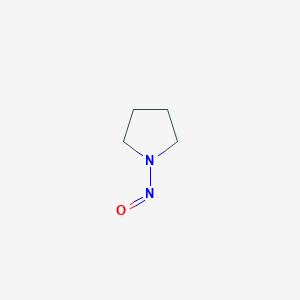
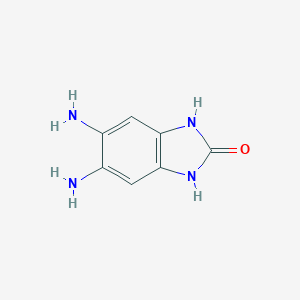
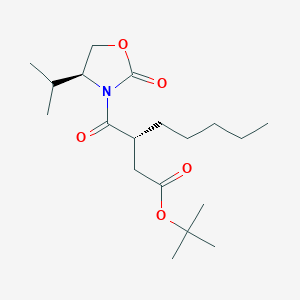
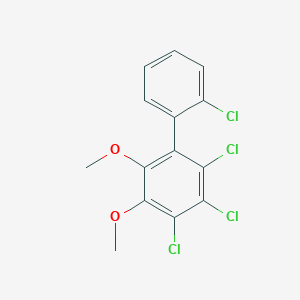
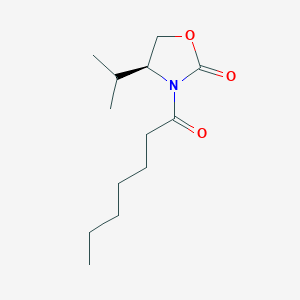
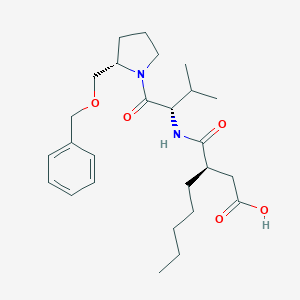
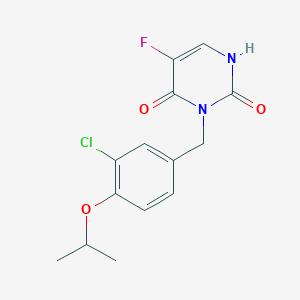
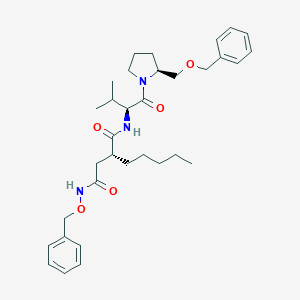
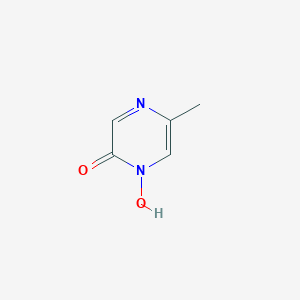
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
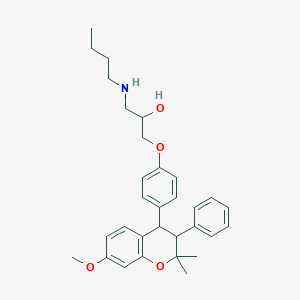
![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
